N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide
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Overview
Description
N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of thiadiazole derivatives, which have been shown to possess a wide range of biological activities.
Scientific Research Applications
Synthesis and Reactivity
This compound and its derivatives have been explored for their synthesis and reactivity, contributing significantly to the field of organic chemistry. One study discusses the synthesis and reactivity of amino-substituted 1,2,5-thiadiazole dioxides, providing a foundational understanding of the chemical properties and potential applications of thiadiazole derivatives (Arán et al., 1988). The research highlights the acid-catalyzed cyclizing addition of sulfamide to cyanogen, leading to various substituted compounds through amino-exchange reactions, offering pathways for the synthesis of complex molecules.
Antitumor Activity
Research into the antitumor activity of thiadiazole derivatives reveals moderate effectiveness against malignant tumor cells, with certain compounds showing sensitivity to renal cancer cell lines (Horishny & Matiychuk, 2020). This suggests the potential of thiadiazole derivatives in developing new antitumor agents, highlighting their relevance in medicinal chemistry and oncology research.
Antimicrobial and Antifungal Action
A study on the synthesis of sulfonyl-substituted nitrogen-containing heterocyclic systems, including thiadiazole derivatives, demonstrated significant antimicrobial and antifungal activities. These compounds were effective against Gram-positive, Gram-negative bacteria, and Candida albicans, indicating their potential as new antimicrobial and antifungal agents (Sych et al., 2019).
Photodynamic Therapy
The synthesis and characterization of new zinc phthalocyanine derivatives substituted with thiadiazole groups have been investigated for their application in photodynamic therapy, particularly in cancer treatment. These derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for Type II photosensitizers in photodynamic therapy (Pişkin et al., 2020).
Antidepressant and Anxiolytic Activity
A series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives have been evaluated for their central nervous system activity, showing marked antidepressant and anxiolytic properties. This research underscores the therapeutic potential of thiadiazole derivatives in treating mood disorders, presenting a promising avenue for the development of new CNS-active drugs (Clerici et al., 2001).
Mechanism of Action
Mode of Action
Compounds with similar structures have been shown to exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators . Additionally, some compounds with similar structures have shown inhibitory activity against neuraminidase .
Biochemical Pathways
The compound may potentially affect the hexosamine biosynthetic pathway (HBP), which plays a significant role in cell signaling and tumor promotion .
Result of Action
Compounds with similar structures have shown potential anti-inflammatory and antiviral effects .
Action Environment
It is generally known that factors such as ph, temperature, and the presence of other molecules can influence the action of a compound .
properties
IUPAC Name |
N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S2/c1-2-6-12(20)17-14-18-19-15(23-14)22-10-13(21)16-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,16,21)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYDTJFWUCNUGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)SCC(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide |
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